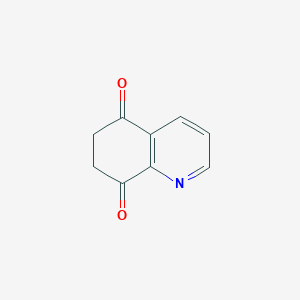

6,7-Dihydroquinoline-5,8-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydroquinoline-5,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXMPFYJRKXHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C1=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6,7 Dihydroquinoline 5,8 Dione and Its Functionalized Congeners

De Novo Synthesis Strategies for the 6,7-Dihydroquinoline-5,8-dione Core

De novo synthesis, the construction of complex molecules from simpler precursors, is a cornerstone of organic chemistry. reactome.orggenscript.comnih.govrsc.orgrsc.org For the this compound core, several strategies have been developed, each offering unique advantages in terms of efficiency and substrate scope.

Oxidative Cyclization Approaches to Dihydroquinolinedione Frameworks

Oxidative cyclization represents a powerful method for the formation of heterocyclic systems. These reactions often proceed through the generation of radical intermediates, which then undergo cyclization and subsequent oxidation to yield the aromatic or partially saturated ring system.

Recent advancements have highlighted the use of transition-metal-free oxidative annulation reactions. For instance, an iron(III) chloride-catalyzed oxidative annulation of anilines and aryl ketones with dimethyl sulfoxide (B87167) (DMSO) as a carbon source, promoted by potassium persulfate (K₂S₂O₈), has been developed for the synthesis of 4-arylquinolines. rsc.org This method is notable for its broad substrate scope, accommodating various electron-donating and electron-withdrawing groups on both the aniline (B41778) and ketone starting materials. rsc.org The proposed mechanism involves the activation of DMSO, which then reacts with the enolate of the ketone. Condensation with aniline leads to an imine intermediate that undergoes annulation and aromatization to afford the quinoline (B57606) product. rsc.org

Another approach involves the use of iodine as a catalyst. A tandem SN2-SNAr cyclization of Morita-Baylis-Hillman acetates in the presence of amines has been utilized for the synthesis of 1,2-dihydroquinolines. nih.gov Furthermore, the N-tosylamide derivatives of these acetates can undergo oxidative cyclization catalyzed by I₂/PhI(OAc)₂ to form dihydroquinolines via amidyl radicals. nih.gov

Annelation and Condensation Reactions for Polycyclic Dihydroquinoline Systems

Annelation, the formation of a new ring onto an existing one, is a key strategy for building polycyclic frameworks. The Robinson annulation, a classic example, combines a Michael reaction with an intramolecular aldol (B89426) condensation to form a six-membered ring. libretexts.orgfiveable.me This method is highly versatile and can be adapted for the synthesis of complex polycyclic molecules, including those with a quinoline core. libretexts.orgfiveable.me The reaction typically involves a β-dicarbonyl compound as the nucleophilic donor and an α,β-unsaturated ketone as the acceptor. libretexts.org

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. A domino Knoevenagel–Michael addition–intramolecular cyclization sequence has been employed to synthesize dihydroquinoline and quinoline structures fused to the natural benzoquinone, embelin. nih.gov This reaction between embelin, anilines, and aromatic aldehydes in the presence of a silver triflate (AgOTf) catalyst involves the formation of a Knoevenagel adduct, followed by nucleophilic addition of the aniline and subsequent electrocyclic ring closure. nih.gov

Strategic Utilization of Activated Precursors in Quinoline Ring Formation

The use of activated precursors can significantly facilitate the formation of the quinoline ring system. For example, quinoline N-oxides are versatile intermediates due to their ease of preparation and the variety of transformations they can undergo. acs.orgmdpi.com They can serve as both a directing group and an internal oxidant in palladium-catalyzed C-H activation/alkenylation reactions with acrylates, eliminating the need for an external oxidant. mdpi.com

Another strategy involves the use of Morita-Baylis-Hillman alcohols. A palladium-catalyzed intermolecular aryl amination followed by an intramolecular allylic amination of these alcohols with various amino compounds provides a facile route to 1,2-dihydroquinolines in good to excellent yields. nih.gov This method demonstrates high efficiency due to its simple protocol, readily available starting materials, and broad substrate scope. nih.gov

Regioselective Derivatization and Functional Group Interconversion on the Dihydroquinolinedione Nucleus

The ability to selectively introduce functional groups at specific positions on the this compound core is crucial for creating a diverse range of derivatives for various applications.

Site-Specific Functionalization at the C2 Position of the Quinoline Moiety

The C2 position of the quinoline ring is a common site for functionalization. The pyridine (B92270) ring system is a prevalent nitrogenous heterocycle, and methods for its functionalization are critical for advances in various fields. uiowa.edu Minisci-type reactions, which involve the addition of alkyl or acyl radicals to the protonated pyridine ring, are often used, though they can lead to mixtures of 2- and 4-substituted products. uiowa.edu

More controlled methods have been developed using quinoline N-oxides. The N-oxide moiety can direct functionalization to the C2 position. For example, copper-catalyzed deoxygenative C2 arylation and alkylation of N-oxide products can be achieved using Grignard reagents. acs.org Additionally, the N-oxide can be converted to a 2-chloroquinoline, which can then undergo further substitution reactions. acs.org Research has also shown that introducing substituents at the C2 position of 6,7-dichloro-5,8-quinolinedione influences the molecule's electronic properties and interactions. researchgate.net

Directed Modification at the C6 and C7 Positions of the Quinone Ring

The C6 and C7 positions of the quinone ring in this compound are also targets for modification. The synthesis of 5,8-quinolinedione (B78156) compounds with various substituents at the C6 and/or C7 positions has been described in the literature. researchgate.net

While direct functionalization of the quinone ring can be challenging, strategies often involve constructing the ring with the desired substituents already in place. For instance, the synthesis of pyridine analogs can involve the reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) with ammonium (B1175870) acetate, followed by reaction with 1,1,3,3-tetraethoxypropane (B54473) and subsequent oxidation to yield a dione (B5365651). researchgate.net Alternatively, condensation of methyl ketones with dimethylformamide dimethylacetal, followed by pyridine ring closure with 5,5-dimethylcyclohexane-1,3-dione and oxidation, can produce substituted diones. researchgate.net

Recent research has also explored the dearomatization of quinolines to access the dihydroquinoline core. A photoinduced dearomative hydrosilylation of quinolines has been shown to selectively occur on the phenyl ring, producing 5,8-dihydroquinolines. rsc.org This method tolerates various functional groups and provides a handle for further synthetic modifications. rsc.org

Table of Synthetic Methods for Dihydroquinolinediones

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Oxidative Annulation | Anilines, Aryl Ketones, DMSO | FeCl₃-catalyzed, broad scope | rsc.org |

| Domino Reaction | Embelin, Anilines, Aromatic Aldehydes | Knoevenagel-Michael-cyclization sequence | nih.gov |

| Palladium-Catalyzed Cyclization | Morita-Baylis-Hillman Alcohols, Amines | Sequential amination and cyclization | nih.gov |

| Photoinduced Hydrosilylation | Quinolines, Silanes | Dearomative functionalization | rsc.org |

Table of Regioselective Functionalization Strategies

| Position | Method | Reagents/Catalysts | Reference |

|---|---|---|---|

| C2 | Deoxygenative Arylation/Alkylation | Grignard Reagents, Copper Catalyst | acs.org |

| C2 | Conversion to Chloroquinoline | Thionyl Chloride | acs.org |

| C6/C7 | Ring Construction | Substituted Cyclohexanediones | researchgate.net |

Synthesis of Hybrid Architectures Integrating this compound with Biomolecules

The development of hybrid architectures that covalently link the this compound scaffold to biomolecules is a sophisticated strategy aimed at enhancing biological targeting, improving pharmacokinetic profiles, and elucidating mechanisms of action. These synthetic approaches leverage the inherent reactivity of the quinone system and the functional groups that can be introduced onto the heterocyclic ring to form stable conjugates with proteins, peptides, and other biologically relevant macromolecules.

A key strategy for bioconjugation involves the modification of the quinoline-5,8-dione core to include chemical handles suitable for reaction with amino acid residues on a protein. For instance, the introduction of a formyl group at the C(2) position of the quinoline-5,8-dione framework creates a versatile intermediate. This aldehyde can undergo reductive amination with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. One notable example involves the reaction of a C(2)-formyl quinoline-5,8-dione with D-prolinol to furnish a pyrrolidine-based headgroup, a modification designed to interact with specific binding sites in target proteins like sphingosine (B13886) kinase 1 (SphK1). This approach highlights how the quinoline-5,8-dione scaffold can be tailored to probe and interact with the amino acid residues within the ligand-binding site of an enzyme. mdpi.com

Another approach for creating hybrid structures involves exploiting the electrophilic nature of the quinone ring. The C(6) and C(7) positions are susceptible to nucleophilic attack by residues such as cysteine (via its thiol group) or lysine (via its amino group) on a protein surface. While direct conjugation to the this compound is less explored, the principle is well-established for the broader class of quinone-5,8-diones. mdpi.com The synthesis often starts with a precursor like 7-bromo-quinoline-5,8-dione, where the bromine atom can be displaced by a nucleophile, or the synthesis can be designed to allow for Michael addition reactions with protein nucleophiles under physiological conditions. mdpi.com

Furthermore, patent literature describes quinoline-5,8-dione derivatives as inhibitors of enzymes like transglutaminase 2 (TGase 2), implying a covalent interaction or strong binding to the enzyme. google.com The synthesis of such inhibitor-enzyme conjugates often relies on the specific reactivity of the quinone moiety with active site residues of the target protein. These hybrid molecules are crucial for understanding drug-target interactions and for the development of targeted therapeutics.

The table below summarizes representative strategies for the synthesis of these hybrid architectures.

| Biomolecule Target | Quinoline-5,8-dione Derivative | Synthetic Strategy |

| Sphingosine Kinase 1 (SphK1) | 2-Formyl-7-phenoxy-quinoline-5,8-dione | Reductive amination with amino acid residues (e.g., prolinol) |

| Peptides/Proteins | 7-Amino-quinoline-5,8-dione derivatives | Amide bond formation with carboxyl groups on the biomolecule |

| Transglutaminase 2 (TGase 2) | Substituted quinoline-5,8-dione | Covalent modification of active site nucleophiles google.com |

| General Proteins | 6- or 7-halo-quinoline-5,8-dione | Nucleophilic substitution with cysteine or lysine side chains mdpi.com |

Development of Green Chemistry Protocols for Dihydroquinolinedione Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, significant efforts have been directed towards developing green chemistry protocols for the synthesis of quinoline derivatives, including dihydroquinolinediones. Current time information in Bangalore, IN.chemscene.com These methodologies aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. chemscene.combsu.edu

A prominent green strategy is the adoption of microwave-assisted synthesis (MAS) . This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. For example, the catalyst-free, one-pot multi-component condensation of benzene-1,3-diol, an aldehyde, ammonium acetate, and acetoacetanilide (B1666496) in ethanol (B145695) under microwave irradiation produces quinoline derivatives in excellent yields (88–96%) within minutes, a significant improvement over the hours required for classical methods. arabjchem.org

The choice of solvent is a cornerstone of green chemistry. The replacement of volatile and toxic organic solvents with environmentally benign alternatives like water or ethanol is a key focus. mdpi.comarabjchem.org Water, in particular, is an ideal green solvent due to its non-toxicity, availability, and safety. One-pot syntheses of pyrimido[4,5-b]quinolones have been successfully carried out in water at elevated temperatures, catalyzed by recyclable acids like p-toluenesulfonic acid (p-TSA). arabjchem.org The use of aqueous ethanol mixtures has also proven effective in promoting certain quinoline-forming reactions. mdpi.com

The development and use of recyclable and eco-friendly catalysts is another major area of research. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. arabjchem.org Examples include:

Amberlyst-15: A reusable acidic resin used for Povarov reactions in ethanol at room temperature. arabjchem.org

Nano-catalysts: Zinc oxide (ZnO) nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolines in water. arabjchem.org

Core-shell magnetic nanoparticles: These have been developed as solid base catalysts for preparing arylpyrimido[4,5-b]quinoline diones under green conditions, allowing for easy magnetic separation. mdpi.com

Deep Eutectic Solvents (DESs): These can act as both the solvent and catalyst, are often biodegradable, and have low toxicity. Current time information in Bangalore, IN.

Solvent-free, or solid-state melt reaction (SSMR) , conditions represent another green approach, completely eliminating the need for a solvent and often proceeding with high efficiency. mdpi.com

The table below provides an overview of various green chemistry protocols applied to the synthesis of quinoline diones and related structures.

| Green Chemistry Approach | Catalyst | Solvent | Key Advantages |

| Microwave-Assisted Synthesis (MAS) | Catalyst-free or p-TSA | Ethanol, Water | Rapid reaction times, high yields, energy efficiency arabjchem.org |

| Ultrasound-Assisted Synthesis | Not specified | Not specified | Energy efficiency, green approach Current time information in Bangalore, IN. |

| One-Pot Multicomponent Reaction | Ammonium Acetate | Solvent-free | Excellent yields, low cost, short reaction time |

| Heterogeneous Catalysis | Amberlyst-15 | Ethanol | Reusable catalyst, room temperature reaction arabjchem.org |

| Heterogeneous Catalysis | Nano-ZnO | Water (with CTAB) | Recyclable catalyst, high yield (>90%) arabjchem.org |

| Heterogeneous Catalysis | Core-shell magnetic nanoparticles | Not specified | Recyclable catalyst, green conditions mdpi.com |

These advanced methodologies demonstrate a paradigm shift towards more sustainable synthetic routes for producing dihydroquinolinediones and their congeners, aligning chemical production with the principles of environmental stewardship. mdpi.com

Comprehensive Spectroscopic Characterization Techniques for 6,7 Dihydroquinoline 5,8 Dione Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 6,7-Dihydroquinoline-5,8-dione derivatives in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum of 6,7-dichloro-5,8-quinolinedione-2-carbaldehyde reveals distinct signals corresponding to the protons in the molecule. The proton of the formyl group is observed at a downfield chemical shift of 10.35 ppm. researchgate.net Protons on the quinoline (B57606) ring, specifically at the H3 and H4 positions, are assigned to signals at 8.40 ppm and 8.77 ppm, respectively. researchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming these assignments. The HMBC spectrum shows a correlation between the formyl proton and the carbon atoms at the C2, C3, and C4 positions. researchgate.net Further correlations are observed between the H4 proton and the carbons at C2, C5, and C8A, and between the H3 proton and the carbons at C2 and C4A. researchgate.net

Carbon (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 6,7-dichloro-5,8-quinolinedione-2-carbaldehyde, the carbon atom of the formyl group gives a signal at 191.4 ppm. researchgate.net The carbons at the C3 and C4 positions are assigned to signals at 125.2 ppm and 137.5 ppm, respectively. researchgate.net The carbon atoms at the C2, C4A, C5, and C8A positions show signals at 155.9 ppm, 130.4 ppm, 175.0 ppm, and 147.0 ppm, respectively. researchgate.net However, assigning the carbon atoms at the C6 and C7 positions can be challenging with NMR alone, often requiring complementary techniques like FT-IR spectroscopy. mdpi.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for 6,7-dichloro-5,8-quinolinedione-2-carbaldehyde

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Formyl-H | 10.35 | 191.4 |

| H3 | 8.40 | 125.2 |

| H4 | 8.77 | 137.5 |

| C2 | - | 155.9 |

| C4A | - | 130.4 |

| C5 | - | 175.0 |

| C8A | - | 147.0 |

Mass Spectrometric Analysis for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and its derivatives, as well as to elucidate their fragmentation patterns, which aids in structural confirmation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. For instance, nominal mass spectra can be recorded using an ESI triple quadrupole spectrometer, while HRMS can be performed on a Time-of-Flight (TOF) or ion mobility spectrometer (IMS) using electrospray ionization (ESI). mdpi.com

The fragmentation of quinoline-5,8-dione derivatives under mass spectrometric conditions can provide valuable structural information. The fragmentation pathways are often initiated by the protonation or deprotonation of the molecule, followed by characteristic losses of small neutral molecules or radicals. While specific fragmentation pathways for the parent this compound are not extensively detailed in the provided results, studies on related fused phthalazine-1,4-dione derivatives show fragmentation patterns involving the loss of atoms or functional groups from the molecular ion peak. raco.cat

Interactive Data Table: Mass Spectrometric Data for Selected Quinoline-5,8-dione Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Quinoline-5,8-dione | C₉H₅NO₂ | 159.14 |

| 6,7-Dibromoquinoline-5,8-dione (B3062177) | C₉H₃Br₂NO₂ | 316.93 |

| 6,7-Dichloroquinoline-5,8-dione (B1222834) | C₉H₃Cl₂NO₂ | 228.03 |

| 7,8-Dihydroquinoline-2,5(1H,6H)-dione | C₉H₉NO₂ | 163.17 |

Infrared (IR) Spectroscopy in the Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the key functional groups present in this compound and its analogs. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. specac.com

The IR spectra of quinoline-5,8-dione derivatives are characterized by several key absorption bands. mdpi.com The most significant region for analysis is the carbonyl (C=O) stretching region, typically between 1650 and 1700 cm⁻¹. mdpi.com For compounds with a 5,8-quinolinedione (B78156) moiety, two distinct C=O vibration peaks are often observed. mdpi.com This feature can be used to differentiate them from isomers like 5,8-isoquinolinedione derivatives, which may only show a single peak in this region. mdpi.com

Other important vibrational bands include those for C-C and C-H stretching of the quinoline and 5,8-quinolinedione rings, which appear in the ranges of 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹, respectively. mdpi.com The C-N stretching vibrations within the quinoline and 5,8-quinolinedione moieties are typically observed at 1325–1314 cm⁻¹ and 1256–1230 cm⁻¹, respectively. mdpi.com The deformation vibrations of C-H and C-C groups are found in the 1106–969 cm⁻¹ range. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for Quinoline-5,8-dione Derivatives

| Functional Group/Vibration | Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) Stretching | 1650 - 1700 |

| C-C Stretching (rings) | 1507 - 1617 |

| C-H Stretching (rings) | 1374 - 1473 |

| C-N Stretching (quinoline) | 1314 - 1325 |

| C-N Stretching (dione) | 1230 - 1256 |

| C-H, C-C Deformation | 969 - 1106 |

X-ray Diffraction Crystallography for Definitive Three-Dimensional Structural Determination

For derivatives of 6,7-dichloroquinoline-5,8-dione, X-ray crystallography has been crucial in determining the exact position of substitution. yakhak.org In one study, the reaction of 6,7-dichloroquinoline-5,8-dione with ethyl acetoacetate (B1235776) resulted in a product whose substitution pattern could not be definitively identified by NMR alone. yakhak.org Subsequent reaction to form a pyridino[2,3f]indole-4,9-dione derivative and analysis by X-ray crystallography unequivocally proved that nucleophilic substitution occurred at the C6 position. yakhak.org Similarly, in reactions with 2-aminopyridine (B139424) derivatives, X-ray crystallography confirmed the formation of a rearranged 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-dione structure, which was the major product. nih.gov

These examples highlight the indispensable role of X-ray diffraction in providing definitive structural evidence where other spectroscopic methods may be ambiguous.

Computational and Theoretical Investigations of 6,7 Dihydroquinoline 5,8 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 6,7-dihydroquinoline-5,8-dione systems. These methods allow for a detailed analysis of the molecule's electronic structure, which in turn governs its chemical reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. scirp.org For quinoline-5,8-dione derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G++(d,p), are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trmdpi.comrjptonline.org

The HOMO and LUMO are critical in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting areas prone to nucleophilic attack. rsc.org The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.orgresearchgate.net

For instance, in studies of 6-methyl-5,8-dihydroquinoline-5,8-dione (B13474227), the HOMO is typically localized around the quinone part of the molecule, while the LUMO is spread across the entire aromatic system. vulcanchem.com This distribution facilitates charge-transfer interactions, which are crucial for the molecule's biological activity. vulcanchem.com In a study of various 5,8-quinolinequinone derivatives, DFT calculations revealed that the introduction of different substituents significantly influences the HOMO and LUMO energies, thereby altering the reactivity of the compounds. dergipark.org.tr

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| Quinoline (B57606) | -6.646 | -1.816 | 4.83 | scirp.org |

| 6-methyl-5,8-dihydroquinoline-5,8-dione | Data not available | Data not available | Data not available | |

| 7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | Data not available | Data not available | Data not available | rjptonline.org |

Table: HOMO-LUMO energies for quinoline and a related derivative calculated using DFT methods.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rjptonline.orgrsc.org The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas correspond to neutral or near-zero potential. mdpi.com

In the context of this compound and its analogs, MEP analysis reveals that nucleophilic regions are frequently located near the nitrogen atom of the quinoline ring and the oxygen atoms of the carbonyl groups. dntb.gov.uaresearchgate.net For example, in 6,7-dichloro-5,8-quinolinedione derivatives, the introduction of a hydroxyl or formyl group at the C2 position can create an additional nucleophilic site. dntb.gov.uaresearchgate.net Conversely, electrophilic regions are often found near the pyridine (B92270) ring and any attached sugar moieties. mdpi.com This detailed mapping of charge distribution is crucial for understanding how these molecules interact with biological targets. acs.org

Analysis of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. chemrxiv.org These descriptors help in predicting the chemical behavior of this compound systems.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Studies on 5,8-quinolinequinone derivatives have shown that these compounds generally possess an electrophilic character and are highly reactive towards nucleophiles. mdpi.com The values of these descriptors are influenced by the substituents on the quinolinequinone scaffold. dergipark.org.tr

Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within a molecule. The Fukui function is a prominent local descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to identify the specific atoms that are most susceptible to nucleophilic or electrophilic attack. chemrxiv.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. dergipark.org.trresearchgate.net These models establish a mathematical relationship between the molecular descriptors of a series of compounds and their observed activities or properties. dergipark.org.tr

For 5,8-quinolinequinone derivatives, QSAR studies have been conducted to predict their anti-proliferative and anti-inflammatory activities. dergipark.org.trresearchgate.net In these studies, a variety of molecular descriptors are calculated using methods like DFT, including electronic parameters (dipole moment, HOMO-LUMO energies), hydrophobic parameters (logP), and thermochemical parameters (entropy, heat capacity). researchgate.net

By employing multiple linear regression analysis, QSAR models can be developed. For instance, a study on 28 different 5,8-quinolinequinone derivatives found that their anti-proliferative activity against certain cancer cell lines was strongly correlated with descriptors like the electrophilicity index and electronegativity. dergipark.org.tr These models can accelerate the drug discovery process by allowing for the virtual screening of new derivatives and prioritizing the synthesis of compounds with predicted high activity. dergipark.org.trresearchgate.net However, it is important to note that the predictive power of QSAR models is dependent on the quality and diversity of the training data.

Molecular Docking Simulations for Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. smolecule.com This method is instrumental in understanding the mechanism of action of potential drugs and in designing new, more effective therapeutic agents. arabjchem.org

In the case of this compound derivatives, molecular docking has been extensively used to study their interactions with various biological targets. For example, derivatives of 6,7-dichloro-5,8-quinolinedione have been docked into the active site of the NQO1 enzyme (DT-diaphorase). dntb.gov.uaresearchgate.net These simulations have shown that the binding orientation and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) are highly dependent on the substituents at the C2 position of the quinolinedione scaffold. researchgate.net A derivative with a hydroxyl group, for instance, was found to form an additional hydrogen bond with a tyrosine residue in the enzyme's active site. researchgate.net

Similarly, docking studies of 5,8-quinolinedione-betulin hybrids with SARS-CoV-2 proteins like Mpro and PLpro have been performed to evaluate their potential as antiviral agents. mdpi.com Furthermore, molecular docking of 6-methyl-5,8-dihydroquinoline-5,8-dione derivatives with sphingosine (B13886) kinase 1 (SphK1) revealed that the quinone oxygen atoms form hydrogen bonds with specific amino acid residues in the active site, while the methyl group engages in hydrophobic interactions. vulcanchem.com These detailed interaction analyses provide a rational basis for the design of more potent and selective inhibitors.

| Ligand | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 6,7-dichloro-5,8-quinolinedione derivative with hydroxyl group | NQO1 | Tyrosine | Hydrogen bond | researchgate.net |

| 6-methyl-5,8-dihydroquinoline-5,8-dione | SphK1 | Asp178, Ser344 | Hydrogen bond | vulcanchem.com |

| 6-methyl-5,8-dihydroquinoline-5,8-dione | SphK1 | Ile341 | Hydrophobic interaction | vulcanchem.com |

| Pyrrolidine (B122466) quinoline-5,8-dione 21 | SphK1 | Data not available | Data not available | nih.gov |

Table: Examples of molecular docking studies involving this compound derivatives.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to elucidate reaction mechanisms by predicting the pathways reactions are likely to follow and identifying the structures and energies of transition states. This information is crucial for understanding how chemical transformations occur and for optimizing reaction conditions.

For instance, in the context of related quinoline systems, computational studies have been used to rationalize observed regioselectivity in reactions. acs.org By calculating the activation energies (ΔEa) for different possible reaction pathways, researchers can predict which product is more likely to form. For example, in a cyclization reaction leading to quinoline derivatives, DFT calculations might be used to compare the energy barriers for forming different ring structures.

In a study on the transformation of acyl(imidoyl)ketenes, DFT calculations were employed to investigate the mechanism of their cyclization. mdpi.com The calculations identified a zwitterionic intermediate and the corresponding transition states, explaining why a particular product was formed over a potential dimer. mdpi.com Similarly, for Diels-Alder reactions involving pyranobenzoquinones to form pyranoquinolinquinones, the HSAB (Hard and Soft Acids and Bases) principle, in conjunction with semiempirical MO methods, has been used to predict the major product by analyzing the transition states. psu.edu

These computational approaches provide invaluable insights that complement experimental findings, offering a deeper understanding of the underlying factors that control chemical reactivity and selectivity in systems related to this compound.

Chemical Reactivity and Mechanistic Pathways of 6,7 Dihydroquinoline 5,8 Dione

Redox Transformations and Electron Transfer Mechanisms

The quinone structure within 6,7-dihydroquinoline-5,8-dione and its derivatives is central to their redox activity. These compounds can undergo electron transfer reactions, a property that is fundamental to the biological activity of many quinoline-5,8-diones. mdpi.com The electron transfer capabilities of quinones are crucial in various biological systems, where they can act as electron-proton carriers in respiratory chains and participate in photosynthetic electron flow. researchgate.net

Research on related quinoline-5,8-dione derivatives has demonstrated their ability to engage in single-electron transfer (SET) processes. For instance, the reaction of certain 2-methyl-quinoline-5,8-dione derivatives with phosphorus nucleophiles resulted in the generation of persistent radical anions. tandfonline.comresearchgate.net This SET mechanism highlights the capacity of the quinoline-5,8-dione core to accept an electron, forming a radical intermediate. tandfonline.comresearchgate.net The stability of these resulting radical anions, with some having half-lives of over a month, underscores the significance of this pathway. tandfonline.comresearchgate.net

The electrochemical properties of quinones, including their reduction potentials, are key determinants of their therapeutic efficacy and toxicity. researchgate.net The redox cycling capability, a known feature of the quinoline-5,8-dione pharmacophore, can lead to the oxidation of critical amino acids in enzymes. mdpi.com This reactivity is also harnessed in the design of bioreductive antitumor drugs, where quinolinequinones have shown superiority over analogous indolequinones as substrates for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). arkat-usa.org

Nucleophilic and Electrophilic Addition Reactions to the Quinone Moiety

The electrophilic nature of the quinone moiety in this compound and its analogs makes it susceptible to nucleophilic attack. smolecule.com This reactivity allows for the introduction of various functional groups onto the quinoline (B57606) framework.

Nucleophilic Addition:

Nucleophilic addition reactions are a cornerstone of quinoline-5,8-dione chemistry. The reaction of 6,7-dihalo-5,8-quinolinediones with nucleophiles such as amines, alcohols, and thiols can lead to mono- or disubstituted products. mdpi.com The regioselectivity of these additions can be influenced by the solvent; aprotic solvents often favor substitution at the 7-position, while protic solvents can lead to substitution at the 6-position. mdpi.com

A proposed mechanism for the synthesis of 6,7-bis(alkylthio- or alkylamino-substituted)quinoline-5,8-diones involves an initial 1,4-nucleophilic addition to the C-6 position, followed by oxidation to reform the quinone. A subsequent nucleophilic addition at the C-7 position and a final oxidation step yield the disubstituted product. arkat-usa.org

The addition of nucleophiles can be acid-catalyzed, where protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, or base-promoted, where a strong nucleophile directly attacks the carbonyl carbon. libretexts.org

Electrophilic Addition:

While less common for the electron-deficient quinone ring itself, electrophilic addition reactions can occur on other parts of the molecule or on derivatives. For instance, the synthesis of certain dihydroquinolin-2(1H)-ones involves an electrophilic addition of a thio-intermediate to the C=C bond of an N-arylcinnamamide, followed by intramolecular cyclization. mdpi.com In the context of alkenes, electrophilic addition involves the attack of the pi electrons on an electrophile, forming a carbocation intermediate that is subsequently attacked by a nucleophile. libretexts.org

The table below summarizes some key addition reactions involving quinoline-5,8-dione derivatives.

| Reactant(s) | Nucleophile/Electrophile | Product Type | Reference(s) |

| 6,7-Dihalo-5,8-quinolinediones | Amines, Alcohols, Thiols | 6- or 7-mono-substituted or 6,7-disubstituted quinolinediones | mdpi.com |

| Quinoline-5,8-diones | Phosphorus Nucleophiles | Radical anions via SET | tandfonline.comresearchgate.net |

| N-Arylcinnamamides | N-Thiosuccinimides / BF₃·OEt₂ | cis-4-Aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones | mdpi.com |

Radical Chemistry and the Formation of Reactive Intermediates

The formation of radical intermediates is a significant aspect of the chemistry of this compound and its derivatives. As mentioned previously, single-electron transfer (SET) to the quinone ring can generate persistent radical anions. tandfonline.comresearchgate.net

Carbamoyl radicals are versatile reactive intermediates that can be generated through photoredox catalysis. whiterose.ac.uk These radicals can undergo intermolecular addition and cyclization with electron-deficient olefins to synthesize 3,4-dihydroquinolin-2-ones. whiterose.ac.uk This process is considered redox-neutral, as it relies on an "electron borrowing" strategy. whiterose.ac.uk

Radical-polar crossover reactions provide another pathway for the synthesis of saturated heterocycles. acs.org In this mechanism, a reactive radical is generated via a reductive proton-coupled electron transfer (PCET) event, which then adds to an alkene. acs.org An oxidative step follows, leading to a carbocation that undergoes cyclization. acs.org This method has been successfully applied to the synthesis of various heterocycles, including pyrrolidines and piperidines. acs.org

The generation of radical species can also be initiated through the interaction of an electron donor-acceptor (EDA) complex with visible light. chalmers.se Excitation of this complex leads to a single electron transfer, producing radical species that can participate in a variety of reactions, including oxidative annulations. chalmers.se

Investigation of Autoxidation Processes

Autoxidation, or the oxidation of a substance by atmospheric oxygen, can play a role in the chemistry of quinoline derivatives. The autoxidation of 4-hydrazinylquinolin-2(1H)-ones, for example, leads to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com The proposed mechanism for this transformation involves several steps, including nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions in a one-pot process. mdpi.com

In some cases, the autoxidation of dihydroxyquinolines can be selectively catalyzed by metal ions like Cu2+. researchgate.net The autoxidation of naphthohydroquinones has also been studied, with factors such as pH and the presence of superoxide (B77818) dismutase influencing the reaction. nih.govacs.org Furthermore, the manganese(III)-catalyzed aerobic oxidation of 4-hydroxy-1H-quinolin-2-ones can lead to the formation of hydroperoxyethylated quinolinediones and cyclic peroxides. researchgate.net

Mechanisms of Cycloaddition and Rearrangement Reactions

Cycloaddition Reactions:

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. The quinone moiety of this compound can act as a dienophile in [4+2] cycloaddition reactions. The regioselectivity of these reactions is often controlled by the electronic effects of substituents on the quinone ring. psu.edu For instance, an electron-donating group on the pyran ring of a pyranobenzoquinone directed the addition of a diene to the more electron-deficient C-6 position of the quinone. psu.edu

The Povarov reaction, a formal [4+2] cycloaddition, can be used to synthesize tetrahydroquinolines. thieme-connect.de Additionally, photochemically induced [2+2] cycloadditions, such as the Paternò–Büchi reaction, are used to form oxetane (B1205548) rings. beilstein-journals.org

Rearrangement Reactions:

Rearrangement reactions can lead to significant structural changes in the quinoline framework. For example, the treatment of a 4-azido-1,2-naphthoquinone with concentrated sulfuric acid results in a ring expansion to form a 1H-benzo[d]azepine-2,5-dione derivative. escholarship.org The proposed mechanism involves a protonated azidoquinone intermediate, followed by aryl migration. escholarship.org

The Beckmann rearrangement, which converts an oxime to an amide, is another important rearrangement reaction. msu.edu This reaction has been used in the synthesis of lactams, which are precursors to polymers like nylon 6. msu.edu Other cationic rearrangements include the Hofmann, Curtius, and Schmidt reactions, which are useful for preparing amines from carboxylic acid derivatives. msu.edu

Structure Activity Relationship Sar Studies in 6,7 Dihydroquinoline 5,8 Dione Research

Influence of Substituent Position and Electronic Nature on Molecular Reactivity

The reactivity of the 6,7-dihydroquinoline-5,8-dione core is significantly influenced by the placement and electronic properties (electron-donating or electron-withdrawing) of various substituents. The quinoline (B57606) ring system, a fusion of benzene (B151609) and pyridine (B92270) rings, is inherently electron-deficient. arabjchem.org This deficiency makes the dione (B5365651) moiety susceptible to nucleophilic attack, a key aspect of its chemical and biological interactions. smolecule.com

Research into derivatives of the closely related 6,7-dichloro-5,8-quinolinedione has shown that the type of substituent at the C2 position directly affects molecular reactivity. researchgate.netresearchgate.net Quantum chemical calculations using Density Functional Theory (DFT) have demonstrated that these derivatives are highly reactive towards nucleophilic targets. researchgate.net The introduction of groups like hydroxyl (-OH) or formyl (-CHO) at the C2 position can create additional nucleophilic regions on the molecule, as shown by molecular electrostatic potential (MEP) maps. researchgate.net For instance, nucleophilic regions are typically localized near the pyridine nitrogen atom and any introduced formyl groups. researchgate.net

Similarly, substituents at the C6 and C7 positions play a crucial role. The presence of two bromine atoms at these positions in 6,7-dibromoquinoline-5,8-dione (B3062177) enhances its reactivity in palladium-catalyzed reactions like Sonogashira and Suzuki-Miyaura cross-couplings. smolecule.com A study on various 5,8-quinolinequinone derivatives found a direct correlation between the substituents at the C6 and C7 positions and the molecule's dipole moment, a key parameter for drug-receptor interactions. dergipark.org.tr For example, a derivative with a chlorine atom at C7 and a sulfonyl group at C6 exhibited the largest dipole moment and significant anti-proliferative activity. dergipark.org.tr This highlights how electronegative and bulky groups can drastically alter the electronic structure and, consequently, the reactivity and biological activity.

Table 1: Influence of Substituents on the Reactivity of the Quinoline-5,8-dione Scaffold

| Position | Substituent Type | Effect on Molecular Properties | Reference |

|---|---|---|---|

| C2 | Hydroxyl (-OH), Formyl (-CHO) | Creates additional nucleophilic regions, increasing reactivity towards nucleophiles. | researchgate.net |

| C6, C7 | Halogens (e.g., -Cl, -Br) | Enhances reactivity in cross-coupling reactions; increases electrophilicity. | researchgate.netsmolecule.com |

| C6, C7 | Sulfonyl (-SO₂R), Amino (-NHR) | Significantly alters the molecular dipole moment, impacting electronic structure and interaction potential. | dergipark.org.tr |

| C6 | Methyl (-CH₃) | Influences steric and electronic effects. | vulcanchem.com |

| C7 | Azide (-N₃) | Acts as a reactive group for click chemistry or as a leaving group in nucleophilic substitutions. | vulcanchem.com |

Correlation of Structural Modifications with Enzymatic Conversion Rates

A key mechanism of action for many quinone-based compounds involves their enzymatic reduction, particularly by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors. mdpi.com SAR studies have been crucial in correlating specific structural modifications of this compound derivatives with their efficiency as NQO1 substrates.

It has been experimentally demonstrated that the rate of enzymatic conversion by NQO1 is dependent on the type of substituent on the 5,8-quinolinedione (B78156) scaffold. researchgate.net Studies on 6,7-dichloro-5,8-quinolinedione derivatives showed that introducing different groups at the C2 position significantly alters their suitability as NQO1 substrates. researchgate.netresearchgate.net For example, derivatives with hydroxyl or formyl groups at C2 were found to be good substrates for the NQO1 enzyme. researchgate.net

Conversely, the introduction of a methyl group at the C2 position of the 5,8-quinolinedione moiety can lead to low activity against the NQO1 enzyme. mdpi.com Molecular docking studies suggest that this methyl group influences the interaction and arrangement of the ligand within the enzyme's active site. mdpi.com While the core 5,8-quinolinedione structure establishes key hydrophobic interactions with amino acid residues like PHE178, TRP105, and TYR128, bulky substituents at certain positions can disrupt the optimal orientation for efficient enzymatic reduction. mdpi.com

Table 2: Correlation of C2-Substituents with NQO1 Enzymatic Conversion

| Base Scaffold | C2-Substituent | NQO1 Substrate Activity | Findings | Reference |

|---|---|---|---|---|

| 6,7-dichloro-5,8-quinolinedione | -H | Good | The unsubstituted C2 derivative serves as a baseline substrate. | researchgate.net |

| 6,7-dichloro-5,8-quinolinedione | -OH | Good | The hydroxyl group is well-tolerated and the derivative is a good NQO1 substrate. | researchgate.net |

| 6,7-dichloro-5,8-quinolinedione | -CHO | Good | The formyl group is also well-tolerated, resulting in a good NQO1 substrate. | researchgate.net |

| 6,7-dichloro-5,8-quinolinedione | -CH₃ | Low | The methyl group at the C2 position negatively impacts interaction with the NQO1 enzyme. | mdpi.com |

Impact of Side Chains and Heterocyclic Annulations on Molecular Recognition

Molecular recognition, the specific interaction between a molecule and a biological target like a protein or nucleic acid, is critically dependent on the three-dimensional shape and chemical properties of the ligand. The addition of side chains or the fusion of other heterocyclic rings (annulation) to the this compound core can profoundly impact these features and thus alter molecular recognition.

The introduction of side chains allows for the exploration of new binding pockets and the formation of additional interactions with a target. For instance, functionalizing the quinoline core with a piperidine (B6355638) group can be used to tailor biological activities, likely by altering how the molecule is recognized by its target. smolecule.com In a comprehensive study, structural optimization of a quinoline-5,8-dione scaffold identified a derivative, compound 15a , with potent inhibitory activity against the NSD2 enzyme, demonstrating how targeted modifications can lead to high-affinity binders. nih.gov

Heterocyclic annulation, the fusion of an additional ring system, creates more complex and rigid structures, which can enhance binding selectivity and affinity. The synthesis of tricyclic pyrrolo[2,1-a]isoquinolines and other fused systems demonstrates the chemical feasibility of creating such complex scaffolds. rsc.org These modifications can lead to novel biological activities. For example, dihydroquinoline derivatives have been fused with a dithiolo ring system to create protein kinase inhibitors. mdpi.com Similarly, the Pechmann reaction has been used to fuse a pyrone ring to a 7-hydroxy-1,2-dihydroquinoline, yielding coumarin-containing derivatives with unique properties. preprints.org These fused systems present a distinct shape and distribution of functional groups for molecular recognition compared to the parent dihydroquinoline-dione.

Stereoelectronic Effects on Ligand-Target Binding Affinities

Stereoelectronic effects describe how the spatial arrangement of orbitals and electronic properties influence the structure and reactivity of a molecule. sit.edu.cn These effects are crucial in determining ligand-target binding affinities as they govern the strength and directionality of non-covalent interactions like hydrogen bonds and dipole-dipole interactions. dergipark.org.tre-bookshelf.de

The electronic properties of substituents on the this compound ring system dictate the molecule's electrostatic potential map, which is a key factor in how it is "seen" by a protein target. researchgate.net For example, introducing electron-withdrawing groups can create regions of positive electrostatic potential that are favorable for interacting with negatively charged residues in a binding pocket. A molecular docking study of 6,7-dichloro-5,8-quinolinedione derivatives with the NQO1 protein revealed that the type and arrangement of interactions depended on the C2 substituent. researchgate.net A derivative with a hydroxyl group at C2 was able to form an additional hydrogen bond with a tyrosine residue in the active site, an interaction not seen with other substituents, thereby directly impacting its binding mode. researchgate.net

Furthermore, the replacement of a basic amine side chain with a methyl group on a heterocyclic core can result in a significantly more electron-rich species, altering its electrostatic interactions with a target like G-quadruplex DNA. The three-dimensional arrangement of atoms and their associated electron clouds must be complementary to the target's binding site for high-affinity binding to occur. Even subtle changes in geometry or electron distribution, governed by stereoelectronic principles, can lead to significant differences in biological activity.

Mechanistic Investigations of Biological Interactions of 6,7 Dihydroquinoline 5,8 Dione Systems

Enzymatic Bioreduction Pathways: Nicotinamide Adenine Dinucleotide Phosphate: Quinone Oxidoreductase 1 (NQO1/DT-Diaphorase) Substrate Activity and Kinetics

The 6,7-dihydroquinoline-5,8-dione scaffold is a recognized pharmacophore for NAD(P)H: quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. nih.govresearchgate.netmdpi.com This enzyme, often overexpressed in solid tumors like lung, breast, and colon cancers, is a key target for anticancer therapies. nih.govresearchgate.net NQO1 is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones, a process that is generally considered a detoxification pathway as it bypasses the formation of reactive semiquinone radicals that can lead to oxidative stress. periodikos.com.brnih.gov

Numerous studies have confirmed that NQO1 is a significant molecular target for derivatives based on the 5,8-quinolinedione (B78156) structure. nih.gov The biological activity of these compounds is closely linked to their ability to be recognized and metabolized by NQO1. nih.gov For instance, amino-quinoline-5,8-dione derivatives have been shown to possess NQO1-dependent antiproliferative activity, with IC50 values in the low micromolar range. nih.gov

The interaction between quinoline-5,8-dione derivatives and NQO1 is influenced by the substituents on the quinoline (B57606) ring. researchgate.netmdpi.com Molecular docking studies have revealed that the 5,8-quinolinedione moiety can form hydrophobic interactions with key amino acid residues in the active site of NQO1, such as PHE178, TRP105, and TYR128, as well as with the FAD cofactor. mdpi.com The type of substituent at the C2 position of the 5,8-quinolinedione scaffold has been shown to affect the enzymatic conversion rates. researchgate.netresearchgate.net For example, a hydroxyl group at the C2 position can form an additional hydrogen bond with tyrosine residues in the active site. researchgate.net Conversely, a methyl group at the C2 position can alter the interaction with the enzyme, sometimes leading to lower activity. mdpi.com

The bioreduction by NQO1 can lead to the generation of cytotoxic species within cancer cells. This "bio-activatable" property makes quinoline-5,8-diones attractive candidates for targeted cancer therapy. The reduction by NQO1 is an initial step that can lead to lethal mitochondrial dysfunction in cancer cells. nih.gov

Inhibition Mechanisms of Key Enzyme Systems: Sphingosine (B13886) Kinase (SphK) Isoforms (SphK1 and SphK2)

Sphingosine kinases (SphK) are critical enzymes in the sphingolipid metabolism pathway, which regulates fundamental cellular processes like proliferation, survival, and growth. nih.govmdpi.comdntb.gov.ua The overexpression of SphK is a hallmark of many cancers, making it an attractive target for anticancer drug development. nih.govmdpi.comdntb.gov.ua The balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P), known as the S1P/ceramide rheostat, is largely controlled by SphK activity. mdpi.comoncotarget.com

The this compound scaffold has been identified as a promising framework for the development of SphK inhibitors. nih.govmdpi.com This interest was sparked by the structural analogy to known naphthoquinone-based SphK inhibitors. nih.govmdpi.com Research has led to the development of quinoline-5,8-dione-based compounds that exhibit inhibitory activity against both SphK1 and SphK2 isoforms. nih.govmdpi.com

The mechanism of inhibition involves the interaction of the quinoline-5,8-dione core and its substituents with the active site of the kinase. Molecular docking studies have provided insights into these interactions. For instance, the quinone oxygen atoms of a 6-methyl-5,8-dihydroquinoline-5,8-dione (B13474227) derivative were shown to form hydrogen bonds with Asp178 and Ser344 in the active site of SphK1, while the methyl group engages in hydrophobic interactions with Ile341. vulcanchem.com

Efforts to improve the binding affinity and selectivity of these inhibitors have involved modifying the quinoline-5,8-dione structure. nih.gov For example, incorporating a pyrrolidine (B122466) headgroup, adapted from the selective SphK1 inhibitor PF-543, has been shown to improve the predicted docking score and binding efficacy for SphK1. nih.govmdpi.com The lipophilicity of the substituents also plays a role, though increasing it does not always lead to improved binding. nih.gov Some derivatives have shown dual inhibition of both SphK1 and SphK2, while others exhibit a degree of selectivity for one isoform over the other. nih.govmdpi.com

Table 1: Inhibition of Sphingosine Kinase (SphK) Isoforms by Quinoline-5,8-dione Derivatives

| Compound/Derivative | Target Isoform(s) | Key Findings | Reference(s) |

| 6-Methyl-5,8-dihydroquinoline-5,8-dione | SphK1 | Exhibits nanomolar affinity (IC₅₀ = 87 nM). Quinone oxygens form hydrogen bonds with Asp178 and Ser344; methyl group has hydrophobic interactions with Ile341. | vulcanchem.com |

| para-F and para-CN substituted quinoline-5,8-diones | SphK1 & SphK2 | Act as potent dual inhibitors, with ≥ 54% inhibition against SphK1 and ≥ 56% against SphK2. | nih.gov |

| para-methoxy substituted quinoline-5,8-dione | SphK1 | Shows a degree of selectivity for SphK1. | nih.gov |

| Pyrrolidine-based quinoline-5,8-diones | SphK1 | Addition of a pyrrolidone headgroup improved the predicted docking score and binding efficacy for SphK1. | nih.govmdpi.com |

Molecular Interactions with Reverse Transcriptase and Inhibition Studies

The quinoline-5,8-dione scaffold has demonstrated potential as an inhibitor of viral enzymes, particularly HIV reverse transcriptase (RT). nih.gov This enzyme is crucial for the replication of retroviruses like HIV. The inhibitory mechanism is thought to involve the interaction of the quinone moiety with the active site of the reverse transcriptase. nih.gov

Studies on streptonigrin, a natural product containing a 5,8-quinolinedione core, and its derivatives have shown that they can inhibit HIV reverse transcriptase. nih.govsmolecule.com For example, 7-methoxy-5,8-quinolinedione demonstrated over 80% inhibition of HIV reverse transcriptase activity at a concentration of 10 µg/mL. nih.gov Importantly, at this concentration, these derivatives did not significantly affect cellular DNA polymerases, suggesting a degree of selectivity for the viral enzyme. nih.gov

The inhibition of reverse transcriptase by quinone antibiotics, including synthetic quinoline-5,8-diones, is believed to be related to an oxidation-reduction reaction where the quinones act as electron acceptors. nih.gov Kinetic studies with compounds like 6-methoxy-5,8-dihydroquinoline-5,8-dione have shown that they act at a specific class of reaction sites on the enzyme. nih.gov

The concept of a "quinone pocket" on the reverse transcriptase molecule has been proposed. nih.gov This pocket is thought to be a specific interaction site crucial for the inhibitory activity of quinones. The accessibility of this pocket can be influenced by the steric bulk of substituents on the quinoline-5,8-dione structure. Bulky substituents near the quinone group can hinder access to this pocket, reducing or abolishing inhibitory activity despite the compound retaining its electron-accepting capabilities. nih.gov

Molecular docking simulations have been used to further explore the interactions between quinoline-based compounds and HIV reverse transcriptase. scirp.org These studies have identified potential interactions with key amino acid residues in the enzyme's binding pocket, such as Trp229, Tyr188, Tyr181, and Pro236. scirp.org

Exploration of Cellular Targets and Molecular Pathways Associated with Antiproliferative Mechanisms

The antiproliferative activity of this compound and its derivatives is attributed to their interaction with multiple cellular targets and the modulation of various molecular pathways. arabjchem.org A primary mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). vulcanchem.com This can lead to mitochondrial membrane depolarization and subsequent apoptosis. vulcanchem.com

Inhibition of key enzymes involved in cancer cell proliferation and survival is another significant mechanism. As discussed earlier, the inhibition of sphingosine kinases (SphK1 and SphK2) disrupts the balance of the S1P/ceramide rheostat, promoting apoptosis. mdpi.comijbs.com

Furthermore, some quinoline-5,8-dione derivatives have been shown to act as dual inhibitors of tubulin and HSP90. nih.gov For example, certain 2-aroylquinoline-5,8-diones can disrupt tubulin assembly and inhibit the polymerization of MAP-rich tubulins, leading to cell cycle arrest and inhibition of cancer cell growth. nih.gov

The NQO1 enzyme, which is overexpressed in many cancer cells, is another important target. nih.gov The NQO1-dependent bioreduction of quinoline-5,8-diones can lead to mitochondrial dysfunction and apoptosis. nih.gov This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.gov

Some derivatives have also been found to act as DNA intercalating agents, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Additionally, certain quinoline derivatives have been shown to inhibit the phosphorylation of ERK and CDC2, which are key regulators of cell proliferation, in a p53-independent manner. nih.gov

Table 2: Antiproliferative Mechanisms and Cellular Targets of Quinoline-5,8-dione Derivatives

| Mechanism | Cellular Target(s) | Effect | Reference(s) |

| Induction of Oxidative Stress | Mitochondria | Generation of ROS, mitochondrial membrane depolarization, apoptosis. | vulcanchem.com |

| Enzyme Inhibition | Sphingosine Kinases (SphK1/2) | Disruption of S1P/ceramide rheostat, apoptosis. | mdpi.comijbs.com |

| Enzyme Inhibition | Tubulin and HSP90 | Disruption of tubulin assembly, inhibition of tubulin polymerization, cell cycle arrest. | nih.gov |

| Bioreduction | NQO1 | Mitochondrial dysfunction, apoptosis, modulation of Bcl-2 family proteins. | nih.gov |

| DNA Intercalation | DNA | Disruption of DNA replication and transcription. | nih.gov |

| Inhibition of Signaling Pathways | ERK and CDC2 | Inhibition of phosphorylation, suppression of proliferation. | nih.gov |

Elucidation of Antimicrobial Action Mechanisms at the Molecular Level

The 5,8-quinolinedione scaffold is present in numerous natural antibiotics and is essential for their biological activity. nih.gov Synthetic derivatives of this compound have also demonstrated significant antimicrobial properties, including antibacterial and antifungal activities. ripublication.com

The mechanism of antimicrobial action is believed to be multifactorial. One proposed mechanism involves the ability of the quinone moiety to generate radicals in vivo, which can lead to cellular damage in microorganisms. nih.gov This redox cycling capability is a key feature of their biological activity. nih.govmdpi.com

For antibacterial activity, some arylamino-5,8-quinolinedione derivatives have shown promising results, particularly against Gram-positive bacteria, with activities comparable or superior to ampicillin. nih.gov The nature of the substituent on the arylamine group can influence the potency. nih.gov Molecular docking studies have suggested that these compounds can interact with bacterial enzymes like dihydropteroate (B1496061) synthase, a key enzyme in the folate synthesis pathway. ripublication.com

In terms of antifungal activity, certain derivatives have been shown to effectively inhibit the growth of fungi such as Candida and Aspergillus species. The proposed mechanism involves the generation of reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and cellular damage in the fungal cells.

The structure-activity relationship is crucial for the antimicrobial effects. Modifications at the C-6 and C-7 positions of the 5,8-quinolinedione ring significantly impact the biological properties. nih.gov In contrast, modifications at the C-2 position can sometimes reduce the activity compared to unsubstituted compounds. nih.gov

Future Research Directions and Advanced Academic Perspectives for 6,7 Dihydroquinoline 5,8 Dione

Development of Novel Synthetic Methodologies for Enhanced Structural Diversity

The generation of diverse molecular architectures is fundamental to exploring the full therapeutic potential of the 6,7-dihydroquinoline-5,8-dione core. Future synthetic efforts are expected to move beyond traditional methods to embrace more sophisticated and efficient strategies.

A key area of development will be the use of diversity-oriented synthesis. This approach aims to create a wide range of structurally distinct molecules from a common starting material. For instance, variants of the Bohlmann-Rahtz reaction, which can be catalyzed by environmentally benign reagents like cerium chloride, offer a pathway to a variety of substituted pyridines and dihydro-6H-quinolin-5-ones. nih.gov Such methods are valued for their operational simplicity, high reactivity with a broad spectrum of substrates, and shorter reaction times at lower temperatures. nih.gov

Furthermore, multicomponent reactions represent a powerful tool for building molecular complexity in a single step. tandfonline.com The development of novel one-pot, three-component techniques, perhaps catalyzed by agents like p-toluene sulfonic acid in green solvents, could lead to the efficient synthesis of complex fused-ring systems incorporating the dihydroquinolinedione moiety. tandfonline.com The exploration of microwave-assisted synthesis and other green chemistry approaches will also be crucial for developing more sustainable and efficient synthetic routes. tandfonline.com

Future methodologies will likely focus on the strategic functionalization of the dihydroquinoline-5,8-dione core. For example, the presence of a bromine atom at the C(7) position can be exploited for chemoselective displacement reactions, allowing for the introduction of various lipophilic tails through linkages like ethers. mdpi.com Similarly, the C(2) methyl group can serve as a chemical handle for oxidation, opening avenues for further structural modifications. mdpi.com

Table 1: Promising Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Key Features | Potential Advantages |

| Diversity-Oriented Synthesis (e.g., Bohlmann-Rahtz variants) | Use of catalysts like CeCl₃·7H₂O-NaI; reaction of β-enaminones. nih.gov | Access to diverse analogues, operational simplicity, shorter reaction times. nih.gov |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants. tandfonline.com | High efficiency, molecular complexity from simple precursors. tandfonline.com |

| Green Chemistry Approaches | Use of microwave irradiation, green solvents (e.g., water), and eco-friendly catalysts. tandfonline.com | Environmental friendliness, potentially higher yields, and shorter reaction times. tandfonline.com |

| Strategic Functionalization | Exploitation of existing functional groups (e.g., C(7)-bromo, C(2)-methyl) for further modification. mdpi.com | Targeted derivatization to probe structure-activity relationships. mdpi.com |

Discovery of Unexplored Biological Targets and Mechanistic Pathways

While the anticancer properties of quinoline-5,8-diones are well-documented, the full spectrum of their biological activities remains to be elucidated. nih.gov Future research will undoubtedly focus on identifying novel biological targets and unraveling the intricate mechanistic pathways through which these compounds exert their effects.

A significant recent development has been the identification of Sphingosine (B13886) kinase (SphK) as a target for quinoline-5,8-dione derivatives. mdpi.com Overexpression of SphK is implicated in various cancers, making it an attractive target for anticancer drug development. mdpi.com By using a fragment-based approach and molecular modeling, researchers have begun to design and synthesize quinoline-5,8-dione-based SphK inhibitors. mdpi.com Further exploration in this area could lead to the development of potent and selective inhibitors for cancer therapy.

Beyond cancer, the diverse biological activities of quinoline (B57606) derivatives suggest a wealth of unexplored potential. These activities include antimalarial, antiviral, antibacterial, and antifungal effects. nih.gov Future investigations should aim to identify the specific molecular targets responsible for these activities. For example, some derivatives have shown promise as antitubercular agents against Mycobacterium tuberculosis. nih.gov

Understanding the structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of these compounds. Systematic modifications of the quinoline-5,8-dione scaffold, such as substitutions at the C(6) and C(7) positions, can significantly impact their biological activity. arabjchem.org

Integration of High-Throughput Screening with Computational Design for Mechanistic Elucidation

The synergy between high-throughput screening (HTS) and computational design is poised to revolutionize the discovery and development of this compound-based therapeutics. This integrated approach allows for the rapid evaluation of large compound libraries and provides deep insights into their mechanisms of action.

HTS assays, such as fluorescence-based assays, can be employed to screen libraries of quinoline-5,8-dione derivatives against specific biological targets like SphK. mdpi.com This enables the rapid identification of initial hits with promising activity.

Computational tools, including molecular docking and molecular dynamics simulations, can then be used to predict the binding modes and affinities of these compounds to their target proteins. mdpi.comarabjchem.org This in silico analysis helps to rationalize the observed biological activities and guide the design of more potent and selective analogues. For instance, molecular modeling of pyrrolidine (B122466) quinoline-5,8-dione constructs has revealed favorable docking and low binding energies within the active site of SphK1, highlighting opportunities for further optimization. mdpi.com

This iterative cycle of HTS and computational design can significantly accelerate the drug discovery process, from initial hit identification to lead optimization. acs.org

Exploration of this compound in Advanced Organic Synthesis Applications

The unique chemical structure of this compound makes it a valuable building block in advanced organic synthesis. Its reactive dione (B5365651) moiety and functionalizable quinoline ring offer numerous possibilities for the construction of complex molecular architectures.

The dihydroquinoline-5,8-dione core can serve as a versatile scaffold for the synthesis of novel heterocyclic systems. For example, it can be a precursor for the synthesis of more complex, fused-ring structures with potential applications in materials science and medicinal chemistry. smolecule.com The reactivity of the bromine atoms in derivatives like 6,7-dibromoquinoline-5,8-dione (B3062177) allows for various cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura reactions, to introduce further structural diversity. smolecule.com

Furthermore, the dihydroquinoline-5,8-dione framework can be utilized in the development of novel catalysts or ligands for asymmetric synthesis. The inherent chirality of certain derivatives could be exploited to induce stereoselectivity in a variety of chemical transformations.

Interdisciplinary Research Synergies for Comprehensive Understanding of Dihydroquinolinedione Systems

A comprehensive understanding of the multifaceted nature of this compound and its derivatives necessitates a collaborative, interdisciplinary approach. Integrating expertise from various fields will be crucial for unlocking the full potential of this chemical scaffold.

Key Interdisciplinary Collaborations:

Chemistry and Biology: Synthetic chemists can design and create novel derivatives, while biologists can evaluate their efficacy and elucidate their mechanisms of action in various biological systems. nih.gov

Computational Science and Experimental Research: Computational chemists can model and predict the properties of new compounds, guiding experimentalists in their synthetic and screening efforts. mdpi.comnih.gov

Pharmacology and Toxicology: Pharmacologists can study the therapeutic effects of these compounds, while toxicologists assess their safety profiles to ensure their suitability for clinical development. acs.org

Materials Science and Organic Chemistry: Materials scientists can explore the potential of these compounds in the development of novel organic electronic materials, guided by the synthetic innovations of organic chemists. smolecule.com

Such interdisciplinary collaborations foster innovation and provide a more holistic perspective, which is essential for tackling complex scientific challenges. chula.ac.thnih.gov By breaking down the silos between traditional disciplines, researchers can accelerate the translation of fundamental discoveries into practical applications, from new medicines to advanced materials. egu.eu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6,7-Dihydroquinoline-5,8-dione derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A three-step oxidation/addition synthesis involving nucleophilic substitution of alkylthio or alkylamino groups at the 6,7-positions is widely used . Yield optimization requires careful control of stoichiometry, solvent selection, and reaction time. For example, substituting bulky amines (e.g., piperidine) or thiols (e.g., isopropyl thiol) can improve yields up to 72%, as demonstrated in derivatives like 6-((3-methoxyphenyl)amino)quinoline-5,8-dione . Lower yields (11–15%) are observed with sterically hindered or electron-withdrawing substituents, necessitating iterative condition adjustments (e.g., temperature, catalyst loading) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound derivatives?

- Methodological Answer : Combined NMR and mass spectrometry (MS) with electrospray ionization (ESI) are critical for structural confirmation. For example, NMR resolves substituent-specific proton environments (e.g., methylene groups in N-(2-((5,8-dioxoquinolin-6-yl)thio)ethyl)acetamide), while MS validates molecular ion peaks and fragmentation patterns . Purity is further assessed via HPLC with UV detection, particularly for derivatives prone to oxidation (e.g., thioether-containing compounds) .

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in biological activity data among structurally similar this compound derivatives?

- Methodological Answer : Contradictions often arise from differences in substituent electronic effects or redox behavior. For instance, 6,7-dichloro-2-methylquinoline-5,8-dione exhibits potent DT-diaphorase inhibition, while 6,7-di(pyrrolidin-1-yl) derivatives show negligible activity due to steric hindrance . Systematic structure-activity relationship (SAR) studies, coupled with electrochemical profiling (e.g., cyclic voltammetry to assess redox potentials), can clarify these discrepancies . Additionally, orthogonal assays (e.g., cytotoxicity vs. enzyme inhibition) help distinguish off-target effects .

Q. What computational methods are employed to predict the interaction of this compound derivatives with biological targets, and how do these compare with experimental results?